molecular formula C23H24F3N3O4S B2356155 7-(morpholinosulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 1042134-64-4

7-(morpholinosulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one

Cat. No.: B2356155
CAS No.: 1042134-64-4
M. Wt: 495.52
InChI Key: GCUZZESXKVAPOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(morpholinosulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is a useful research compound. Its molecular formula is C23H24F3N3O4S and its molecular weight is 495.52. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

7-(morpholinosulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one (CAS: 1042134-64-4) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H24F3N3O4SC_{23}H_{24}F_3N_3O_4S, with a molecular weight of 495.52 g/mol. The compound features a unique tetrahydropyrroloquinoxaline core structure modified with a morpholinosulfonyl and a trifluoromethylbenzyl group, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of tetrahydropyrroloquinoxaline compounds exhibit significant antimicrobial properties. While specific data on this compound's efficacy is limited, related compounds have shown promising results against various pathogens.

  • Minimum Inhibitory Concentration (MIC) : Related compounds in the class have demonstrated MIC values as low as 0.12 µg/mL against Staphylococcus aureus and other resistant strains, suggesting potential effectiveness for this compound in similar contexts .

The biological activity is hypothesized to involve the inhibition of key bacterial enzymes or pathways. For instance:

  • FtsZ Inhibition : Some related compounds act as inhibitors of FtsZ, a protein essential for bacterial cell division. This suggests that the compound may disrupt bacterial proliferation through similar mechanisms .

Case Studies

While direct case studies on this specific compound are scarce, several studies on structurally similar compounds provide insights into its potential applications:

  • Antibacterial Efficacy : A study on benzamide derivatives showed significant antibacterial activity against multidrug-resistant strains with structural similarities to our compound. The introduction of trifluoromethyl groups was noted to enhance potency significantly .
  • In Vivo Models : In vivo studies of related compounds demonstrated efficacy in murine models of infection, indicating that this class of compounds may be viable candidates for further development in treating bacterial infections .

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of tetrahydropyrroloquinoxaline derivatives:

Study Compound MIC (µg/mL) Target Pathogen Notes
PC1907230.5 - 1.0S. aureusFirst FtsZ inhibitor with reported in vivo efficacy
Compound X0.12S. aureusHigh oral bioavailability
Compound Y>256 / 8E. coli / S. aureusPotency varies significantly based on structure

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 7-(morpholinosulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with trifluoromethyl groups possess enhanced antibacterial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups appears to increase the efficacy of these compounds against various microbial pathogens .

Anticancer Potential

The compound’s structural features may also contribute to its anticancer properties. Quinoxaline derivatives have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that modifications to the quinoxaline core can lead to increased cytotoxicity against different cancer cell lines, suggesting a pathway for further development into anticancer agents .

Neuroprotective Effects

Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective effects. The morpholino and sulfonyl groups are hypothesized to contribute to the modulation of neuroinflammatory pathways, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

StudyFindingsImplications
Garudachari et al. (2021)Synthesized several quinoline derivatives showing antimicrobial activity with MIC values as low as 6.25 µg/ml against Mycobacterium smegmatisHighlights the potential for developing new antimicrobial agents from quinoxaline derivatives .
Vaksler et al. (2023)Investigated molecular structures and biological properties of related compounds; noted significant antibacterial activitySupports the idea that structural modifications can enhance biological activity .

Properties

IUPAC Name

7-morpholin-4-ylsulfonyl-5-[[3-(trifluoromethyl)phenyl]methyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F3N3O4S/c24-23(25,26)17-4-1-3-16(13-17)15-29-21-14-18(34(31,32)27-9-11-33-12-10-27)6-7-19(21)28-8-2-5-20(28)22(29)30/h1,3-4,6-7,13-14,20H,2,5,8-12,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUZZESXKVAPOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)N(C3=C(N2C1)C=CC(=C3)S(=O)(=O)N4CCOCC4)CC5=CC(=CC=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.